molecular formula C17H15N3O5S2 B10865758 Methyl 4-oxo-3-(4-sulfamoylbenzyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate

Methyl 4-oxo-3-(4-sulfamoylbenzyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B10865758
M. Wt: 405.5 g/mol
InChI Key: GVPVYWWOBJYQAB-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(4-sulfamoylbenzyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a sulfamoylbenzyl group, which is known for its role in various pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-3-(4-sulfamoylbenzyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives and sulfamoylbenzyl compounds. Common synthetic routes may involve:

    Condensation Reactions: Combining quinazoline derivatives with sulfamoylbenzyl compounds under acidic or basic conditions.

    Oxidation and Reduction: Using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride to achieve the desired oxidation state.

    Esterification: Forming the methyl ester group through reactions with methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. This may include:

    Continuous Flow Reactors: For efficient and scalable synthesis.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-(4-sulfamoylbenzyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using agents like hydrogen peroxide or potassium dichromate.

    Reduction: Using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for condensation and esterification reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoylbenzyl group may play a crucial role in binding to these targets, leading to biological effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Known for their diverse biological activities.

    Sulfamoylbenzyl Compounds: Studied for their pharmacological properties.

Uniqueness

Methyl 4-oxo-3-(4-sulfamoylbenzyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H15N3O5S2

Molecular Weight

405.5 g/mol

IUPAC Name

methyl 4-oxo-3-[(4-sulfamoylphenyl)methyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C17H15N3O5S2/c1-25-16(22)11-4-7-13-14(8-11)19-17(26)20(15(13)21)9-10-2-5-12(6-3-10)27(18,23)24/h2-8H,9H2,1H3,(H,19,26)(H2,18,23,24)

InChI Key

GVPVYWWOBJYQAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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